5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide
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Description
Synthesis Analysis
A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C1C2=CC (C (O)=O)=NN2CCN1C . The InChI representation is 1S/C8H9N3O3/c1-10-2-3-11-6 (7 (10)12)4-5 (9-11)8 (13)14/h4H,2-3H2,1H3, (H,13,14) .Chemical Reactions Analysis
The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .Future Directions
The future directions of this compound could involve its use as a building block in medicinal chemistry. The recent studies showed that one of the best motifs among different topologies for the design of promising MedChem fragments and corresponding building blocks for their production is aromatic heterocycle fused with saturated cyclic hydrocarbon or non-aromatic heterocycle .
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s structure and function are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, thus affecting the downstream effects of the HBV infection. The specific biochemical pathways affected by this compound are still being studied.
Pharmacokinetics
In an hbv aav mouse model, a lead compound was shown to inhibit hbv dna viral load when administered orally .
Result of Action
The primary molecular effect of this compound is the inhibition of HBV replication . This results in a decrease in the viral load within the host organism . The cellular effects of this action are still being researched.
Properties
IUPAC Name |
5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-11(7-14-18-8)12(17)15-9-3-5-16-10(6-9)2-4-13-16/h2,4,7,9H,3,5-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYZJIQZYEQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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